molecular formula C9H10FNO2 B13892242 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline CAS No. 95261-87-3

5-(1,3-Dioxolan-2-yl)-2-fluoroaniline

Cat. No.: B13892242
CAS No.: 95261-87-3
M. Wt: 183.18 g/mol
InChI Key: PQLZTGCFWDYSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)-2-fluoroaniline: is an organic compound that features a dioxolane ring and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The fluorinated aniline group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline may involve large-scale acetalization processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The dioxolane ring can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can target the fluorinated aniline group, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can act as a stabilizing moiety, while the fluorinated aniline group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline is unique due to the presence of both a dioxolane ring and a fluorinated aniline group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and specific interactions are required.

Properties

CAS No.

95261-87-3

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-fluoroaniline

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2

InChI Key

PQLZTGCFWDYSKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.